
7-Amino-4-methylcoumarin
Overview
Description
7-Amino-4-methylcoumarin (AMC; C₁₀H₉NO₂; molecular weight 175.19 g/mol) is a fluorescent coumarin derivative with a melting point of 224–228°C . Synthesized via cyclocondensation of m-aminophenol with ethyl acetoacetate in concentrated sulfuric acid, followed by deprotection , AMC is widely used as a fluorogenic substrate in biochemical assays, antimicrobial studies, and cytopathology . Its π-π conjugated system enables strong fluorescence emission at 354 nm (in ethanol) and sensitivity to solvent polarity . AMC is soluble in acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) , but requires protection from light and oxidizing agents due to its photolability .
Notably, AMC exhibits potent antitubercular activity (MIC = 1 mg/L against Mycobacterium tuberculosis H37Rv) by disrupting mycobacterial cell walls . It also serves as a key component in protease assays, chemosensors for metal detection, and fluorescent staining in diagnostic cytology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 120 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-ketoesters under acidic conditions to form the coumarin core .
Industrial Production Methods: In industrial settings, the synthesis of Coumarin 120 often involves the use of catalysts to enhance the reaction efficiency. For example, the use of metal-based catalysts in a one-pot synthesis approach can yield high amounts of Coumarin 120 .
Chemical Reactions Analysis
Types of Reactions: Coumarin 120 undergoes various chemical reactions, including:
Oxidation: Coumarin 120 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert Coumarin 120 into its corresponding alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include hydroxylated coumarins, coumarin alcohols, and various substituted coumarin derivatives .
Scientific Research Applications
Antitubercular Activity
One of the most prominent applications of 7-amino-4-methylcoumarin is its potential as an antitubercular agent. Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis, including both susceptible and multidrug-resistant strains.
Case Study: Antitubercular Screening
A study evaluated the antitubercular activity of this compound alongside other amino and acyl amino derivatives of coumarins. The minimum inhibitory concentration (MIC) for NA5 was found to be as low as 1 mg/L against the M. tuberculosis H37Rv strain. Additionally, it showed synergistic effects when combined with standard antitubercular drugs such as isoniazid and rifampicin .
Compound | MIC (mg/L) | Synergistic Effect with Isoniazid/Rifampicin |
---|---|---|
This compound | 1 | Yes |
Acyl amino coumarins | 1.0 - 3.5 | Yes |
Fluorogenic Substrates in Protease Studies
This compound is widely utilized as a fluorogenic substrate in protease assays. Its fluorescence properties allow for the detection of protease activity in various biological samples.
Case Study: Peptide-7-Amino-4-Methylcoumarin Conjugates
Research has shown that peptide conjugates containing this compound can serve as effective substrates for studying proteolytic enzymes. These conjugates are synthesized using solid-phase techniques and are used to monitor enzymatic activities due to their fluorescent characteristics .
Application | Description |
---|---|
Protease Activity Monitoring | Fluorogenic substrates for real-time assays |
Synthesis Method | Solid-phase synthesis using AMC-resin |
Antiviral Research
In addition to its antibacterial properties, this compound has been investigated for its potential antiviral applications, particularly against coronaviruses.
Case Study: Inhibition of Papain-like Proteases
A study highlighted the use of this compound as a leaving group in the development of inhibitors targeting papain-like proteases from coronaviruses such as SARS-CoV and MERS-CoV. This research indicates the compound's role in antiviral drug development .
Virus | Target Enzyme | Inhibitory Role |
---|---|---|
SARS-CoV | Papain-like protease | Inhibitor development |
MERS-CoV | Papain-like protease | Inhibitor development |
Fluorescent Dyes in Cell Biology
The compound is also employed as a fluorescent dye in cell biology applications due to its favorable excitation and emission properties.
Use in Cell Tracking
This compound is used to label cells for tracking purposes in various biological assays. Its fluorescence can be detected under UV light, making it suitable for multicolor applications .
Application | Characteristics |
---|---|
Cell Labeling | UV-excitable, blue fluorescent dye |
Multicolor Applications | Can be used alongside other fluorescent dyes |
Synthesis of Derivatives
The versatility of this compound extends to the synthesis of various derivatives that enhance its biological activity or alter its properties for specific applications.
Case Study: Derivative Synthesis
Research has focused on synthesizing derivatives such as citrullyl-7-amino-4-methylcoumarin, which exhibit improved hydrolysis rates and fluorescence properties, further expanding the utility of this compound in biochemical assays .
Derivative | Properties |
---|---|
Citrullyl-7-amino-4-methylcoumarin | Enhanced hydrolysis and fluorescence |
Mechanism of Action
Coumarin 120 exerts its effects primarily through its interaction with specific molecular targets. It acts as a competitive inhibitor of vitamin K, affecting the biosynthesis of prothrombin, a key component in the blood clotting process. Additionally, it interacts with enzymes such as peptidyl-prolyl cis-trans isomerase and histone deacetylase, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 7-Amino-4-(trifluoromethyl)coumarin) enhance antimicrobial activity but reduce fluorescence quantum yield compared to AMC .
- Methoxy and sulfamate substituents (e.g., COUMATE) shift applications toward enzyme inhibition (e.g., steroid sulfatase) rather than fluorescence .
- Aminomethyl substitution (e.g., 7-Methoxy-4-(aminomethyl)coumarin) modifies solubility and targeting but lacks the antitubercular efficacy of AMC .
Antimicrobial Efficacy
- AMC vs. 7-Amino-4-(trifluoromethyl)coumarin: AMC-based peptidomimetics demonstrated superior antimicrobial activity against E. coli compared to benzylamine-derived analogs .
Enzyme Substrate Efficiency
- AMC vs. Ala-MCA (L-alanine-4-methylcoumaryl-7-amide): AMC, released via aminopeptidase cleavage of Ala-MCA, showed 30–50% lower fluorescence yield in nasal epithelial cell assays, indicating structural modifications (e.g., alanyl conjugation) enhance substrate specificity .
Therapeutic Potential
- AMC vs. COUMATE :
While AMC targets mycobacterial cell walls , COUMATE inhibits steroid sulfatase (85% inhibition at 10 mg/kg/day) without estrogenic side effects, making it suitable for breast cancer therapy .
Photophysical and Chemical Stability
- AMC vs. 7-N-Dimethylamino-4-methylcoumarin: AMC’s fluorescence is quenched by TEMPO derivatives via electron transfer, whereas dimethylamino substitution increases solvent polarity sensitivity .
- AMC vs. Chromogenic Substrates (e.g., p-nitroaniline) : Fluorogenic AMC assays exhibit longer lag times than chromogenic assays but provide higher sensitivity in low-abundance protease detection .
Biological Activity
7-Amino-4-methylcoumarin (7-AMC) is a coumarin derivative that has garnered attention due to its diverse biological activities, including antimicrobial, neuroprotective, and antitubercular properties. This article reviews the current understanding of the biological activity of 7-AMC, supported by empirical data, case studies, and research findings.
Antimicrobial Activity
7-AMC has been identified as a potent antimicrobial agent. A study isolated 7-AMC from an endophytic fungus, Xylaria sp., and demonstrated its broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against various pathogens were as follows:
Pathogen | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 10 |
Salmonella typhimurium | 15 |
Salmonella enteritidis | 8.5 |
Aeromonas hydrophila | 4 |
Candida albicans | 15 |
Aspergillus niger | 25 |
This study suggests that 7-AMC could be utilized in controlling food spoilage and food-borne diseases due to its effective antimicrobial properties .
Antitubercular Activity
Research has shown that 7-AMC exhibits significant antitubercular activity against Mycobacterium tuberculosis. In a study evaluating various coumarin derivatives, 7-AMC demonstrated the lowest MIC of 1 mg/L against both drug-sensitive and multidrug-resistant strains of M. tuberculosis H37Rv. The compound also showed synergistic effects when combined with standard antitubercular drugs such as isoniazid and rifampicin. Electron microscopy revealed that the mechanism of action involves targeting the mycolic acid in the bacterial cell wall .
Neuroprotective Effects
In addition to its antimicrobial and antitubercular properties, 7-AMC has been studied for its neuroprotective effects. A series of experiments indicated that derivatives of 4-methylcoumarins, including 7-AMC, exhibit antioxidant activities that protect neuronal cells from oxidative stress. In vitro studies demonstrated that 7-AMC could inhibit reactive oxygen species (ROS) formation and cytotoxicity in PC12 cells induced by hydrogen peroxide .
Synthesis and Derivatives
The synthesis of various derivatives of 7-AMC has been explored to enhance its biological activity. For instance, citrullyl-7-amino-4-methylcoumarin derivatives have been synthesized and characterized for their potential applications in drug development . The structure-activity relationship studies indicate that modifications at specific positions can significantly influence the biological efficacy of these compounds.
Q & A
Q. How can researchers optimize the synthesis of 7-amino-4-methylcoumarin to improve yield and purity?
A three-step protocol starting from m-aminophenol involves:
Acylation with methoxycarbonyl chloride to form N-methoxycarbonylaminophenol.
Cyclocondensation with ethyl acetoacetate in sulfuric acid to yield 7-(N-methoxycarbonylamino)-4-methylcoumarin.
Deprotection via alkaline hydrolysis followed by acidification to obtain AMC .
Optimization Tips :
- Monitor reaction temperatures to prevent side reactions (e.g., over-acylation).
- Use high-purity solvents to minimize byproducts.
- Confirm intermediate purity via TLC or HPLC before proceeding to the next step.
Q. What methodologies are recommended for designing fluorogenic peptide substrates using AMC?
AMC is widely used as a fluorogenic reporter in protease assays due to its fluorescence upon enzymatic cleavage.
Protocol :
Peptide-AMC Conjugation : Couple AMC to the C-terminus of a protease-specific peptide (e.g., Boc-Ala-Gly-Pro-Arg-AMC for trypsin-like proteases) using solid-phase synthesis .
Validation :
- Measure fluorescence emission at 460 nm (excitation: 380 nm) post-cleavage.
- Calculate kinetic parameters (kcat/Km) using a fluorometer .
Advanced Tip : Use structure-activity relationship (SAR) studies to optimize peptide sequences for higher specificity .
Q. How should researchers design experiments to evaluate AMC’s cytokine-modulatory effects in autoimmune disease models?
Collagen-Induced Arthritis (CIA) Model :
- Preventive Regimen : Administer AMC (3–30 mg/kg) orally post-immunization to assess inhibition of disease onset.
- Therapeutic Regimen : Administer AMC after arthritis onset to evaluate symptom alleviation .
Key Metrics : - Quantify serum IL-6, TNF-α, and IFN-γ via ELISA.
- Score joint inflammation severity (0–3 scale per paw) .
Mechanistic Insight : AMC selectively suppresses Th1-associated cytokines (e.g., IFN-γ) but not Th2 cytokines (e.g., IL-10), suggesting a Th1-targeted immunomodulatory effect .
Q. What are the dose-dependent therapeutic effects of AMC in murine CIA models, and how should dosing schedules be optimized?
- Dose-Response : 30 mg/kg AMC significantly reduces arthritis incidence (p < 0.05) and suppresses TNF-α levels in severe CIA stages .
- Timing :
Q. How should contradictory data on AMC’s cytokine inhibition (e.g., IL-6 vs. IL-10) be analyzed?
Case Study : AMC inhibits IL-6 and IFN-γ in early CIA but does not affect IL-10 or anti-collagen antibodies .
Analysis Strategies :
- Validate assay specificity (e.g., multiplex cytokine arrays vs. single-analyte ELISA).
- Investigate signaling pathways (e.g., STAT3 for IL-6 vs. STAT6 for IL-10).
- Consider cell-type-specific effects (e.g., AMC may target macrophages but not B cells) .
Q. What analytical techniques are suitable for quantifying AMC in biological matrices or synthetic mixtures?
HPLC : Use C18 columns with UV detection (λ = 320 nm) or fluorescence detection (Ex/Em = 380/460 nm) .
Mass Spectrometry : LC-MS/MS with ESI+ mode for high sensitivity (LOQ: ~1 ng/mL) .
Fluorometric Assays : Directly measure AMC release in enzyme kinetics studies .
Quality Control : Include internal standards (e.g., deuterated AMC) to correct for matrix effects .
Q. What are the implications of AMC’s dual role as a fluorescent probe and therapeutic agent in experimental design?
Considerations :
- Cross-Reactivity : Ensure AMC’s fluorescence does not interfere with cellular viability assays (e.g., MTT).
- Pharmacokinetics : Track AMC biodistribution using in vivo imaging systems (IVIS) to correlate fluorescence with tissue concentrations .
- Toxicity : Monitor weight loss and organ histopathology in long-term studies, as high doses (≥100 mg/kg) may induce hepatotoxicity .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for AMC?
Common Discrepancies :
- In vitro IC50 values may not predict in vivo efficacy due to bioavailability differences.
Strategies : - Perform pharmacokinetic profiling (e.g., Cmax, AUC).
- Use physiologically relevant in vitro models (e.g., 3D synovial cell cultures) .
- Validate targets via knockout models (e.g., IL-6<sup>-/-</sup> mice) .
Properties
IUPAC Name |
7-amino-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDAGDHSLMOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885333 | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
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Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDS] | |
Record name | Coumarin 120 | |
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CAS No. |
26093-31-2 | |
Record name | 7-Amino-4-methylcoumarin | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=26093-31-2 | |
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Record name | 7-Amino-4-methylcoumarin | |
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Record name | Coumarin 120 | |
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Record name | 7-Amino-4-methylcoumarin | |
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Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
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Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
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Record name | 7-amino-4-methylcoumarin | |
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Record name | 7-AMINO-4-METHYLCOUMARIN | |
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Retrosynthesis Analysis
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